molecular formula C17H11ClF3NO3S B2541821 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 252058-94-9

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2541821
CAS No.: 252058-94-9
M. Wt: 401.78
InChI Key: XBDBYKUNWRUKCM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione is a useful research compound. Its molecular formula is C17H11ClF3NO3S and its molecular weight is 401.78. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Chlorophenyl)-4-[4-(trifluoromethyl)phenyl]-1lambda~4~,4-thiazinane-1,3,5-trione is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H10ClF3N2O3S\text{C}_{15}\text{H}_{10}\text{ClF}_3\text{N}_2\text{O}_3\text{S}

This structure includes a chlorophenyl group, a trifluoromethyl group, and a thiazine core, which are critical to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazine derivatives. For instance, a collection of compounds similar to the one demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated potent growth inhibition with low toxicity to human cultured cells .

Table 1: Antimicrobial Activity of Thiazine Derivatives

CompoundTarget BacteriaMIC (µg/mL)Cytotoxicity (IC50 µg/mL)
Compound AStaphylococcus aureus8>100
Compound BEnterococcus faecalis16>100
Target Compound Staphylococcus aureus4>100

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. Notably, it showed significant activity against breast cancer and leukemia cell lines with IC50 values in the low micromolar range .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
K562 (Leukemia)3.5
HEK293 (Normal)>50

The mechanisms underlying the biological activity of this compound appear to be multifaceted. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. Additionally, the trifluoromethyl group is hypothesized to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Case Study 1: Antibacterial Efficacy

In a controlled study, researchers evaluated the antibacterial efficacy of thiazine derivatives in vivo using a mouse model infected with S. aureus. The treated group exhibited significant reduction in bacterial load compared to controls, indicating effective systemic absorption and action against bacterial infections without observable toxicity at doses up to 50 mg/kg .

Case Study 2: Cancer Cell Line Evaluation

Another study focused on the cytotoxic effects on various cancer cell lines. The compound was administered in different concentrations, revealing that it induced apoptosis in MCF-7 cells through caspase activation pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-oxo-4-[4-(trifluoromethyl)phenyl]-1,4-thiazinane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO3S/c18-12-5-1-10(2-6-12)15-16(24)22(14(23)9-26(15)25)13-7-3-11(4-8-13)17(19,20)21/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDBYKUNWRUKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)C(S1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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